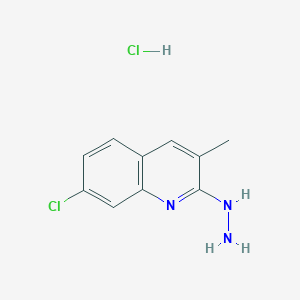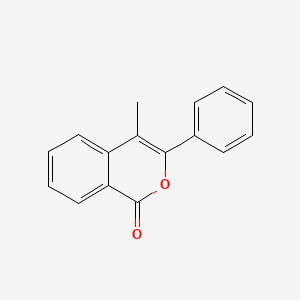
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine and fluorine substitution on the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine typically involves several steps. One common synthetic route starts with the bromination and fluorination of an indole precursor. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-3-carboxylic acids, while reduction can produce indole-3-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
- (5-Bromo-1H-indol-3-yl)methanamine
- (4-Fluoro-1H-indol-3-yl)methanamine
- (7-Chloro-4-fluoro-1H-indol-3-yl)methanamine
These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and biological activities. The presence of both bromine and fluorine in this compound makes it unique and may enhance its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H8BrFN2 |
|---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(7-bromo-4-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2 |
InChI-Schlüssel |
SHCVVNIFTMDMNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)

![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

